molecular formula C10H14O B039050 Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) CAS No. 115692-14-3

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)

Cat. No.: B039050
CAS No.: 115692-14-3
M. Wt: 150.22 g/mol
InChI Key: WVZDOSQRQHZBMZ-UHFFFAOYSA-N
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Description

1-Acetyl-2-ethenyl-1-cyclohexene is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative with an acetyl group and an ethenyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-2-ethenyl-1-cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with vinyl magnesium bromide, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

In industrial settings, the production of 1-acetyl-2-ethenyl-1-cyclohexene may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or nickel to facilitate the reaction between cyclohexanone and acetylene. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-ethenyl-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the acetyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or ethyl-substituted cyclohexenes.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-2-ethenyl-1-cyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-2-ethenyl-1-cyclohexene involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-1-cyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    2-Acetyl-1-cyclohexene: Has the acetyl group in a different position, affecting its chemical properties and reactivity.

    1-Vinyl-1-cyclohexene: Lacks the acetyl group, making it less versatile in synthetic applications.

Uniqueness

1-Acetyl-2-ethenyl-1-cyclohexene is unique due to the presence of both the acetyl and ethenyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

1-(2-ethenylcyclohexen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDOSQRQHZBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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